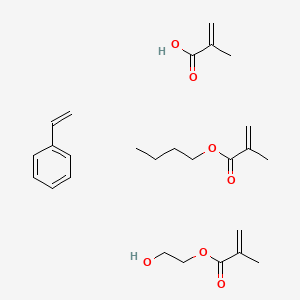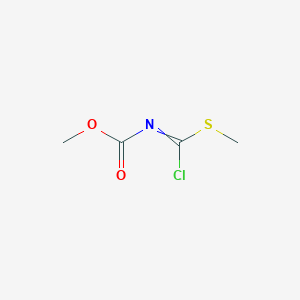![molecular formula C21H17FIN B14640604 3-(4-Fluorophenyl)-1,4-dimethylbenzo[F]quinolin-4-ium iodide CAS No. 51732-38-8](/img/structure/B14640604.png)
3-(4-Fluorophenyl)-1,4-dimethylbenzo[F]quinolin-4-ium iodide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-Fluorophenyl)-1,4-dimethylbenzo[F]quinolin-4-ium iodide is a complex organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a fluorophenyl group, which can enhance its biological activity and stability.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Fluorophenyl)-1,4-dimethylbenzo[F]quinolin-4-ium iodide typically involves multi-step organic reactions. One common method is the Friedländer synthesis, which involves the condensation of a primary aryl amine with a 1,3-diketone or β-keto-aldehyde under acidic conditions, followed by cyclization to form the quinoline ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and greener reaction conditions to minimize waste and improve yield .
化学反应分析
Types of Reactions
3-(4-Fluorophenyl)-1,4-dimethylbenzo[F]quinolin-4-ium iodide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the quinoline ring or the fluorophenyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can be performed on the fluorophenyl group or the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline N-oxides, while reduction can produce dihydroquinolines .
科学研究应用
3-(4-Fluorophenyl)-1,4-dimethylbenzo[F]quinolin-4-ium iodide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases, including bacterial infections and cancer.
Industry: Utilized in the development of new materials and as a catalyst in organic reactions.
作用机制
The mechanism of action of 3-(4-Fluorophenyl)-1,4-dimethylbenzo[F]quinolin-4-ium iodide involves its interaction with specific molecular targets. For instance, it can inhibit bacterial cell division by targeting the FtsZ protein, which is crucial for the formation of the Z-ring during cell division . This disruption leads to the inhibition of bacterial growth and proliferation.
相似化合物的比较
Similar Compounds
Quinoline: A simpler structure with similar biological activities.
4-Hydroxy-2-quinolones: Known for their antimicrobial properties.
Fluoroquinolones: A class of antibiotics that target bacterial DNA synthesis.
Uniqueness
3-(4-Fluorophenyl)-1,4-dimethylbenzo[F]quinolin-4-ium iodide is unique due to its specific structural features, such as the fluorophenyl group, which can enhance its biological activity and stability compared to other quinoline derivatives .
属性
CAS 编号 |
51732-38-8 |
|---|---|
分子式 |
C21H17FIN |
分子量 |
429.3 g/mol |
IUPAC 名称 |
3-(4-fluorophenyl)-1,4-dimethylbenzo[f]quinolin-4-ium;iodide |
InChI |
InChI=1S/C21H17FN.HI/c1-14-13-20(16-7-10-17(22)11-8-16)23(2)19-12-9-15-5-3-4-6-18(15)21(14)19;/h3-13H,1-2H3;1H/q+1;/p-1 |
InChI 键 |
NCWJHQRGJPDWTP-UHFFFAOYSA-M |
规范 SMILES |
CC1=CC(=[N+](C2=C1C3=CC=CC=C3C=C2)C)C4=CC=C(C=C4)F.[I-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[(5-Aminopyridin-2-yl)oxy]-3-[(propan-2-yl)amino]propan-2-ol](/img/structure/B14640521.png)
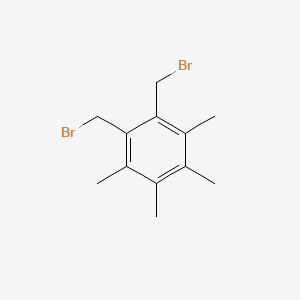
![Acetic acid;[2-[bromo(phenyl)methyl]-4-chlorophenyl]methanol](/img/structure/B14640543.png)
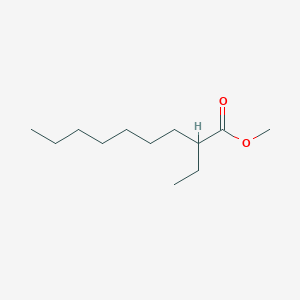
![{3-[(Oxiran-2-yl)methoxy]pyridin-2-yl}(pyrrolidin-1-yl)methanone](/img/structure/B14640556.png)
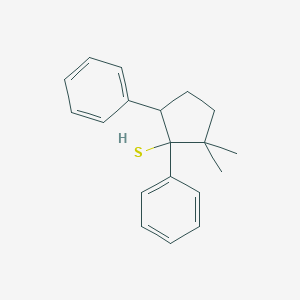
![7-Iodobicyclo[2.2.1]hepta-2,5-diene](/img/structure/B14640570.png)
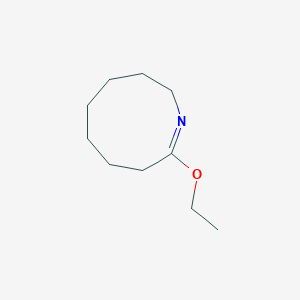
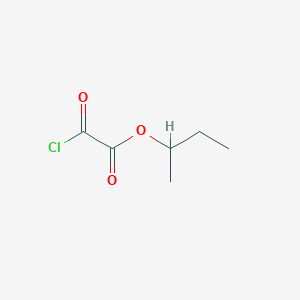

sulfanium bromide](/img/structure/B14640609.png)

